molecular formula C18H19NO3 B5621987 (2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B5621987
M. Wt: 297.3 g/mol
InChI Key: NHKUERZAIJSPOR-DHZHZOJOSA-N
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Description

(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a methylphenyl group connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methylcinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide
  • (2E)-N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
  • (2E)-N-(2,5-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-enamide

Uniqueness

(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both dimethoxy and methyl groups provides a distinct electronic environment, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-4-6-14(7-5-13)8-11-18(20)19-16-12-15(21-2)9-10-17(16)22-3/h4-12H,1-3H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKUERZAIJSPOR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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